![molecular formula C13H8BrClN4O2 B2464893 3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 477848-53-6](/img/structure/B2464893.png)
3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
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Overview
Description
“3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in several studies . For instance, a synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction has been used in the synthesis of pyrimidine derivatives . This reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds, thanks to the stability and the low toxicity of organoboron reagents .Scientific Research Applications
Molecular Structure and Crystallography
The molecular structure of compounds related to 3-Bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been a subject of study. Specifically, the structure of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine and 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine was determined using X-ray diffractometry. These compounds exhibit interesting intramolecular interactions and crystal packing characteristics, such as N⋯Cl, N⋯S, and π–π interactions, which have implications for their chemical reactivity and stability (Frizzo et al., 2009).
Chemical Synthesis and Modification
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound , has been demonstrated in various synthetic approaches. A strategy involving phenoxide as a leaving group in SNAr reactions has been developed for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate. This method offers an improvement over prior methods, especially when multiple unique 3-aryl substituents are to be incorporated (Catalano et al., 2015).
Applications in Material Science and Chemistry
The compound's structural characteristics and reactivity make it a candidate for material science applications and chemical research. For instance, the presence of halogen functionalities on the pyrimidine nucleus in related compounds has been shown to render them useful as versatile synthetic intermediates for easy diversification. This versatility is evidenced by reactions such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution (Tang et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb .
Mode of Action
It’s likely that it interacts with its targets through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, it could potentially inhibit ER stress and apoptosis, as well as the NF-kB inflammatory pathway . These pathways play crucial roles in cellular functions and responses to stress.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
3-bromo-7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN4O2/c1-7-12(14)13-16-5-4-10(18(13)17-7)8-2-3-9(15)11(6-8)19(20)21/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRJGGGFAQLWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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